molecular formula C15H21BrO4 B8283094 2-[3-(3-Bromo-2,5-dimethoxyphenyl)propyl]-1,3-dioxane

2-[3-(3-Bromo-2,5-dimethoxyphenyl)propyl]-1,3-dioxane

Cat. No. B8283094
M. Wt: 345.23 g/mol
InChI Key: ADRPJRDFUWLMDK-UHFFFAOYSA-N
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Patent
US05807897

Procedure details

A solution of 1.10 gm (3.19 mmol) of 2-[3-(3-bromo-2,5-dimethoxyphenyl)propyl]-1,3-dioxane and 300 mg p-toluene sulphonic acid in 10 ml absolute ethanol was refluxed for 48 hours at which time tlc analysis (silica gel, 1:4 ethyl acetate:hexane) indicated the absence of the dioxane. The solvent was removed in vacuo and the residue was partitioned between ether and 5% sodium carbonate. The ether extract was washed with brine, dried with Na2SO4, filtered and the solvent was removed in vacuo. The residue was kugelrohr distilled at 0.005 mm Hg to give 0.85 gm (99%) of a colorless oil, bp 95° C. (air bath temperature), homogeneous by tlc (ibid), Rf 0.74.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:19][CH3:20])=[C:4]([CH2:10][CH2:11][CH2:12][CH:13]2OCCCO2)[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)(=O)C.CCCCCC>C(O)C.O1CCOCC1>[Br:1][C:2]1[C:3]([O:19][CH3:20])=[C:4]2[C:5](=[C:6]([O:8][CH3:9])[CH:7]=1)[CH:13]=[CH:12][CH2:11][CH2:10]2

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1)OC)CCCC1OCCCO1)OC
Name
Quantity
300 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and 5% sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was kugelrohr distilled at 0.005 mm Hg

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C2CCC=CC2=C(C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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